![molecular formula C19H13F2N3O3S B2494762 2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251578-11-6](/img/structure/B2494762.png)
2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, utilizing various reagents and conditions to build the complex molecular architecture. For example, an improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride, a precursor to related thiadiazine dioxides, has been reported, highlighting the challenges and solutions in synthesizing such compounds (Jashari et al., 2007). Additionally, the synthesis of tetrahydrobenzo[e]pyrazino[2,1-c][1,2,4]thiadiazinone 6,6-dioxides on solid supports illustrates the modular and chemoselective approach to constructing similar heterocyclic frameworks (Schütznerová et al., 2016).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of related compounds. For instance, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole revealed the planarity of the imidazo-thiadiazole entity and highlighted intramolecular hydrogen bonding, which is crucial for understanding the structural stability and reactivity of such molecules (Banu et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of thiadiazine dioxides involves a variety of reactions, including oxidation and nucleophilic addition, as demonstrated in the synthesis of related pyrido- and thiazino-thiadiazine derivatives (Neill et al., 1998). These reactions are pivotal for modifying the chemical structure to enhance or introduce new properties.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure are directly influenced by the molecular architecture. The insolubility of certain thiadiazine dioxides in common organic solvents poses challenges for purification, indicating the need for specialized techniques or conditions for handling and analysis (Jashari et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are essential for understanding and exploiting the compound's applications. For example, the stability of fused heterocycles like thiadiazines and their decomposition behavior under certain conditions highlight the importance of understanding chemical properties for synthesis and application development (Jashari et al., 2007).
科学的研究の応用
Synthesis and Characterization
Research in this area primarily focuses on developing novel synthetic routes and characterizing the chemical structures of related compounds. For instance, Neill, Preston, and Wightman (1998) developed a method for the synthesis of pyrido-1,2,4-thiadiazines related to antihypertensive 1,2,4-benzothiadiazine-1,1-dioxides, highlighting the oxidation and synthesis processes to obtain derivatives including 1,1-dioxide and 5-oxide derivatives (Neill, Preston, & Wightman, 1998). Similarly, Banu et al. (2014) discussed the synthesis and crystal structure analysis of thiadiazole derivatives, providing insights into their molecular packing and structural confirmations through X-ray crystallography (Banu, Lamani, Khazi, & Begum, 2014).
Anticancer Activity
Some derivatives of the compound have been investigated for their potential anticancer properties. Kamal et al. (2011) designed and synthesized a series of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, which exhibited moderate to good inhibitory activity against various cancer cell lines, indicating their potential as anticancer agents (Kamal et al., 2011).
特性
IUPAC Name |
4-(3-fluorophenyl)-2-[(2-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O3S/c20-14-6-3-7-15(11-14)24-18-17(9-4-10-22-18)28(26,27)23(19(24)25)12-13-5-1-2-8-16(13)21/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCGGBCRGUZISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)
![(Furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

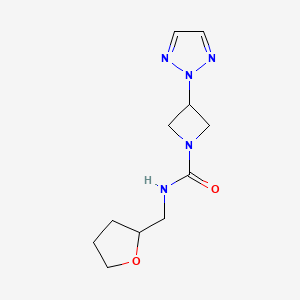
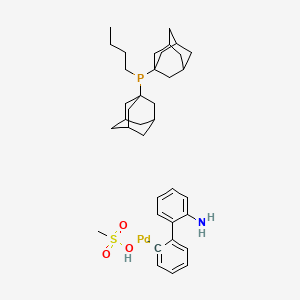

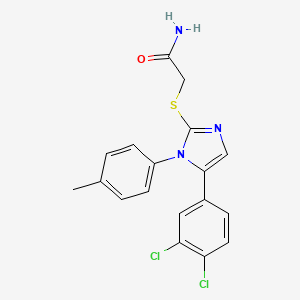
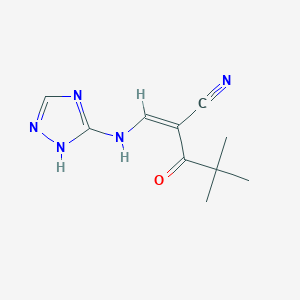
![N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2494695.png)
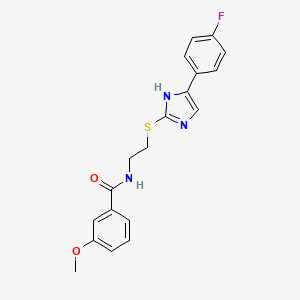
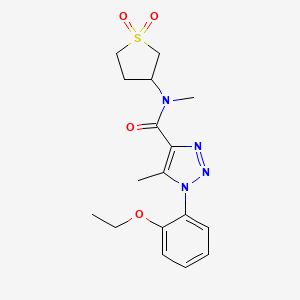


![[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine](/img/structure/B2494703.png)